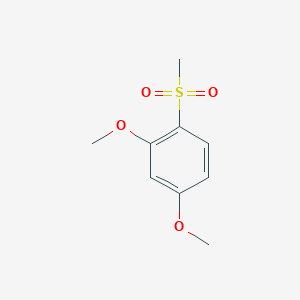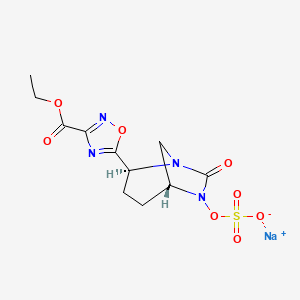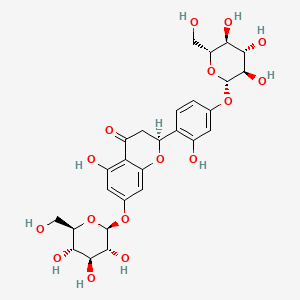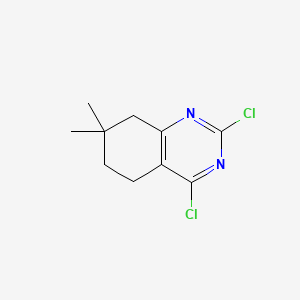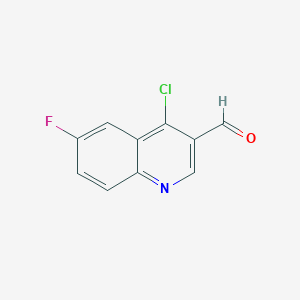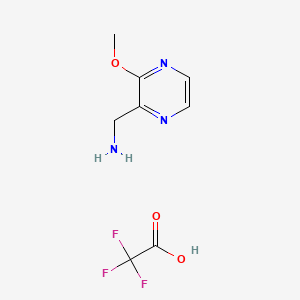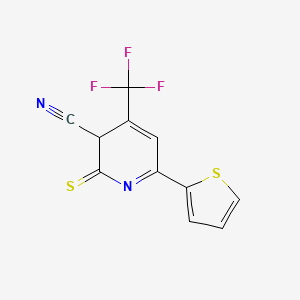
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a thiophene group, a trifluoromethyl group, and a cyano group, along with a sulfanylidene moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base to form a substituted pyridine intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the thiophene ring.
科学的研究の応用
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable compound in drug discovery.
類似化合物との比較
Similar Compounds
2-Sulfanylidene-6-phenyl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile: Similar structure but with a phenyl group instead of a thiophene group.
2-Sulfanylidene-6-thiophen-2-yl-4-methyl-3H-pyridine-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. The thiophene ring also contributes to its distinct electronic and steric characteristics, making it a valuable compound for various applications.
特性
分子式 |
C11H5F3N2S2 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2S2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4,6H |
InChIキー |
JCYGVBUIQRLCIW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC(=S)C(C(=C2)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



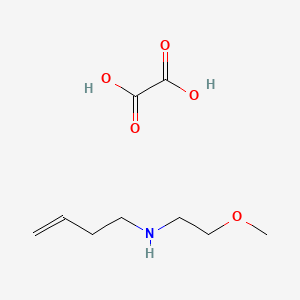

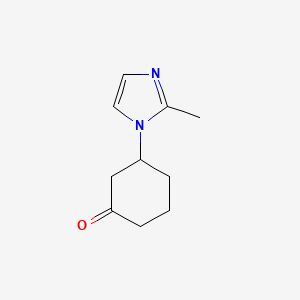

![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
